Enoxolone

概要

説明

18α-グリチルレチン酸は、甘草根由来の生物活性を持つトリテルペノイド化合物です。 抗炎症作用、抗ウイルス作用、抗腫瘍作用など、さまざまな薬理作用で知られています 。 この化合物は、甘草の主要な生物活性成分であるグリチルリチンの代謝産物です .

2. 製法

合成経路と反応条件: 18α-グリチルレチン酸は、一連の化学反応によって18β-グリチルリチン酸から合成できます。 このプロセスには、18β-グリチルリチン酸を塩酸のメタノール溶液で処理し、18α-および18β-グリチルレチン酸のメチルエステル混合物を生成することが含まれます。 次に、混合物をベンゾイル化し、シリカゲルを用いたクロマトグラフィーで分離します。 最後のステップでは、3-ベンゾイル-18α-グリチルレチネートメチルをアルカリ加水分解して18α-グリチルレチン酸を得ます .

工業生産方法: 18α-グリチルレチン酸の工業生産は、通常、甘草根からの大規模抽出に続いて、化合物を単離するための精製プロセスを行います。 抽出プロセスには、高純度と高収率を確保するために、溶媒とクロマトグラフィー技術の使用が含まれることがよくあります .

準備方法

Synthetic Routes and Reaction Conditions: 18alpha-Glycyrrhetic acid can be synthesized from 18beta-glycyrrhizic acid through a series of chemical reactions. The process involves treating 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids. The mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The final step involves alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate to obtain 18alpha-Glycyrrhetic acid .

Industrial Production Methods: Industrial production of 18alpha-Glycyrrhetic acid typically involves large-scale extraction from licorice root, followed by purification processes to isolate the compound. The extraction process often includes the use of solvents and chromatographic techniques to ensure high purity and yield .

化学反応の分析

反応の種類: 18α-グリチルレチン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、薬理作用を高めるために化合物を修飾するのに不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を制御された条件下で使用して、18α-グリチルレチン酸を酸化します。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、化合物を還元します。

置換: 置換反応には、アルキルハライドやアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されることがよくあります。

生成される主な生成物: これらの反応によって生成される主な生成物には、3-ケト-18α-グリチルレチン酸や18α-グリチルレチン酸のメチルエステルなどの、18α-グリチルレチン酸のさまざまな誘導体が含まれます .

4. 科学研究への応用

18α-グリチルレチン酸は、科学研究において幅広い用途があります:

化学: さまざまな生物活性化合物を合成するための前駆体として使用されます。

生物学: アポトーシスや細胞増殖など、細胞プロセスへの影響について研究されています。

医学: 18α-グリチルレチン酸は、炎症性疾患、ウイルス感染症、がんの治療における潜在的な治療効果について調査されています.

科学的研究の応用

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

This compound has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, this compound demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Dermatological Applications

In dermatology, this compound is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% this compound significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

| Study | Treatment | Concentration | Outcome |

|---|---|---|---|

| Efficacy of this compound in laser recovery | Laser treatment | 2% this compound cream | Reduced erythema and pain post-treatment |

Anti-Cancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Case Studies

Several case studies have highlighted the clinical utility of this compound:

- Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing this compound improved periodontal health markers when used alongside standard treatments .

- Osteoarthritis Management: In vitro studies demonstrated that this compound could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

作用機序

18α-グリチルレチン酸は、複数の分子標的と経路を通じて効果を発揮します。 核因子κB(NF-kB)の活性を阻害し、プロテアソームを活性化することで、炎症反応の抑制とアポトーシスの促進につながります 。 この化合物はまた、炎症や細胞生存に関与するさまざまな酵素やタンパク質の発現を調節します .

類似化合物:

18β-グリチルレチン酸: グリチルリチンの別の代謝産物で、同様の薬理作用を示しますが、立体化学が異なります。

グリチルリチン: 18α-および18β-グリチルレチン酸が誘導される親化合物です。

独自性: 18α-グリチルレチン酸は、生物活性と薬物動態に影響を与える特定の立体化学が特徴です。 18β-グリチルレチン酸と比較して、18α-グリチルレチン酸は、細胞プロセスと分子標的への異なる効果を示しています .

類似化合物との比較

18beta-Glycyrrhetinic acid: Another metabolite of glycyrrhizin with similar pharmacological properties but different stereochemistry.

Glycyrrhizin: The parent compound from which 18alpha- and 18beta-glycyrrhetinic acids are derived.

Uniqueness: 18alpha-Glycyrrhetic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to 18beta-Glycyrrhetinic acid, 18alpha-Glycyrrhetic acid has shown distinct effects on cellular processes and molecular targets .

特性

CAS番号 |

471-53-4 |

|---|---|

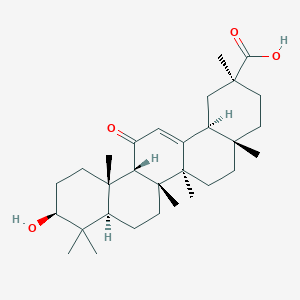

分子式 |

C30H46O4 |

分子量 |

470.7 g/mol |

IUPAC名 |

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1 |

InChIキー |

MPDGHEJMBKOTSU-FNCONFKVSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

異性体SMILES |

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |

正規SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

外観 |

Solid powder |

melting_point |

296 °C |

Key on ui other cas no. |

471-53-4 1449-05-4 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of enoxolone?

A1: Research suggests this compound interacts with multiple cellular targets, including:

- Adenine deaminase (Ade): this compound directly binds to Ade, disrupting the purine salvage pathway, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP. []

- ATP synthase subunit alpha (AtpA): this compound impacts phosphate metabolism by reducing cellular phosphate levels, potentially by interacting with AtpA. []

- 11β-hydroxysteroid dehydrogenase (11β-HSD): this compound inhibits 11β-HSD, an enzyme responsible for converting cortisol to its inactive form, cortisone. This inhibition increases the local concentration of cortisol, leading to anti-inflammatory effects. []

- Gap junction channels and hemichannels formed by Connexins (Cx): this compound blocks connexin hemichannels, impacting the release of signaling molecules like ATP, which is crucial for processes like neurulation. []

Q2: How does this compound impact Clostridioides difficile pathophysiology?

A2: this compound exhibits potent anti-virulence activity against Clostridioides difficile by inhibiting the biosynthesis of its primary virulence factors, toxins TcdA and TcdB. This inhibitory effect is attributed to this compound's disruption of purine biosynthesis and phosphate metabolism, essential for toxin production. []

Q3: Can this compound influence cell signaling pathways?

A3: Yes, this compound has been shown to modulate the ERK1/2 signaling pathway, contributing to its chondroprotective effects by suppressing apoptosis and inflammatory signaling in chondrocytes. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound (Glycyrrhetinic acid) has the molecular formula C30H46O4 and a molecular weight of 470.67 g/mol. []

Q5: Does this compound possess any known catalytic properties?

A5: While this compound's direct catalytic activity remains unexplored, its influence on enzyme activity, specifically its inhibitory effect on adenine deaminase and potential interaction with ATP synthase, highlights its indirect impact on cellular catalytic processes. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, molecular docking simulations have been used to investigate the binding affinity and interaction modes of this compound with potential protein targets, such as those involved in the SARS-CoV-2 lifecycle (3CL-Pro, PL-Pro, Helicase, N, E, and M proteins), suggesting its potential as an antiviral agent. [, ]

Q7: What formulation strategies have been explored to improve this compound's delivery and bioavailability?

A7: Various formulation strategies have been investigated, including:

- Incorporation into orodispersible films: This approach aims to enhance oral bioavailability by bypassing first-pass metabolism. []

- Nanofiber formulations: Electrospinning techniques have been explored to create nanofiber formulations, potentially improving dissolution rate and bioavailability. []

- Topical formulations: this compound is commonly incorporated into creams, ointments, and gels for topical application, targeting localized inflammation and skin conditions. [, , ]

Q8: What in vitro and in vivo models have been used to investigate this compound's efficacy?

A8: this compound's efficacy has been assessed in various models, including:

- Cell-based assays: Studies have explored its effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines, including chondrocytes and cancer cells. [, ]

- Animal models: this compound has shown efficacy in rodent models of colitis, gastric ulcer, and periodontal disease, demonstrating its anti-inflammatory, anti-ulcerative, and potential anti-cancer properties. [, , ]

- Clinical trials: Limited clinical trials suggest potential benefits of this compound-containing formulations in managing periodontal disease and reducing post-laser treatment erythema. [, ]

Q9: What is known about the safety profile of this compound?

A9: While generally considered safe for topical use and in limited oral doses, prolonged or excessive this compound consumption can lead to adverse effects, including:

- Hypokalemia: this compound's inhibition of 11β-HSD can lead to mineralocorticoid excess, potentially causing potassium loss. []

- Hypertension: Sodium and water retention due to mineralocorticoid excess can contribute to increased blood pressure. []

Q10: What analytical techniques are employed for this compound quantification?

A10: Several analytical methods have been employed to quantify this compound in various matrices, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used to determine this compound content in plant extracts, pharmaceutical formulations, and biological samples. [, , , ]

- Gas Chromatography (GC): GC methods have been developed for this compound analysis, particularly in biological matrices, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。